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molecular formula C7H5BrO3S B2509791 Methyl 5-bromo-3-formylthiophene-2-carboxylate CAS No. 1171130-81-6

Methyl 5-bromo-3-formylthiophene-2-carboxylate

Cat. No. B2509791
M. Wt: 249.08
InChI Key: IBHGRPLDVNICLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

Silver nitrate (1.43 g, 8.39 mmol) was added to a mixed solution of methyl 5-bromo-3-(dibromomethyl)thiophene-2-carboxylate obtained in Example (246a) (1.57 g, 4.00 mmol) in ethanol/water (30 mL/10 mL), and the mixture was stirred at 80° C. for three hours. Concentrated hydrochloric acid was added to the reaction solution at 0° C., and then the mixture was filtered. The filtrate was concentrated under reduced pressure. Then, saturated aqueous sodium bicarbonate solution was added to the resulting residue, and the aqueous layer was extracted with chloroform. The combined organic layers were dried over anhydrous magnesium sulfate, and then the filtrate was concentrated under reduced pressure to obtain 980 mg of the title compound as a pale yellow solid (98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-bromo-3-(dibromomethyl)thiophene-2-carboxylate
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([CH:11](Br)Br)[CH:3]=1.Cl.C([OH:17])C.O>[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[C:4]([CH:11]=[O:17])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
methyl 5-bromo-3-(dibromomethyl)thiophene-2-carboxylate
Quantity
1.57 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)OC)C(Br)Br
Name
ethanol water
Quantity
30 mL
Type
reactant
Smiles
C(C)O.O
Name
Quantity
1.43 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, saturated aqueous sodium bicarbonate solution was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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